Methyl 2-amino-6-chloroquinoline-3-carboxylate
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Overview
Description
Methyl 2-amino-6-chloroquinoline-3-carboxylate is a quinoline derivative with significant interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of an amino group at the 2-position, a chlorine atom at the 6-position, and a carboxylate ester group at the 3-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-6-chloroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with chloroacetic acid under acidic conditions, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized processes to scale up the synthesis while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions, hydrochloric acid or sodium hydroxide are commonly used.
Major Products Formed
The major products formed from these reactions include substituted quinolines, nitroquinolines, aminoquinolines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-amino-6-chloroquinoline-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimalarial, antibacterial, and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-6-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication in pathogens, leading to their death or inhibition of growth. The exact mechanism can vary depending on the specific application and the target organism or system.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-amino-6-chloroquinoline-3-carboxylate include:
2-Aminoquinoline-3-carboxylate: Lacks the chlorine atom at the 6-position.
6-Chloroquinoline-3-carboxylate: Lacks the amino group at the 2-position.
Methyl 2-aminoquinoline-3-carboxylate: Lacks the chlorine atom at the 6-position.
Uniqueness
The presence of both the amino group and the chlorine atom in this compound imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.
Properties
Molecular Formula |
C11H9ClN2O2 |
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Molecular Weight |
236.65 g/mol |
IUPAC Name |
methyl 2-amino-6-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)8-5-6-4-7(12)2-3-9(6)14-10(8)13/h2-5H,1H3,(H2,13,14) |
InChI Key |
BMPVNMQYCHWGOS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2C=CC(=CC2=C1)Cl)N |
Origin of Product |
United States |
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